N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride is a synthetic compound recognized for its role as a high-affinity antagonist of the X-linked inhibitor of apoptosis protein (XIAP). This compound is primarily utilized in cancer research due to its ability to induce apoptosis in various cancer cell lines. The molecular formula for this compound is with a molecular weight of 505.09 g/mol .
N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride is classified as a small molecule inhibitor and falls under the category of apoptosis inducers. Its primary mechanism involves the inhibition of XIAP, a protein that prevents apoptotic cell death, making it significant in cancer therapy research .
The synthesis of N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride typically involves several steps that include the formation of the core structure through peptide coupling reactions.
Technical Details:
The molecular structure of N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride features multiple chiral centers and a complex arrangement that contributes to its biological activity.
Data:
The primary chemical reactions involving N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride are related to its interaction with the XIAP protein.
Technical Details:
The mechanism by which N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride exerts its effects involves the inhibition of XIAP. By binding to XIAP, it disrupts its anti-apoptotic function.
Data:
N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride has significant applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and pharmacology in developing targeted therapies for cancer treatment.
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8